Benzene, 1,3,5-tris(phenylsulfonyl)-
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Overview
Description
Benzene, 1,3,5-tris(phenylsulfonyl)-: is a chemical compound with the molecular formula C24H18O6S3 and a molecular weight of 498.59 g/mol It is characterized by the presence of three phenylsulfonyl groups attached to a benzene ring at the 1, 3, and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzene, 1,3,5-tris(phenylsulfonyl)- can be synthesized through a multi-step process involving the substitution of nitro groups in 3,5-dinitrodiphenyl sulfone by phenylthio groups, followed by oxidation of the sulfur atoms to sulfone groups . The reaction conditions typically involve the use of hydrogen peroxide as the oxidizing agent and potassium carbonate as a base in dipolar aprotic solvents .
Industrial Production Methods: While specific industrial production methods for Benzene, 1,3,5-tris(phenylsulfonyl)- are not widely documented, the synthesis generally follows the laboratory procedures with potential scaling up for industrial applications. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: Benzene, 1,3,5-tris(phenylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The phenylthio groups can be oxidized to sulfone groups using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide is commonly used for oxidation reactions.
Bases: Potassium carbonate is used as a base in substitution reactions.
Solvents: Dipolar aprotic solvents are preferred for these reactions.
Major Products: The major products formed from these reactions include various substituted benzene derivatives with different functional groups replacing the phenylsulfonyl groups .
Scientific Research Applications
Benzene, 1,3,5-tris(phenylsulfonyl)- has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Benzene, 1,3,5-tris(phenylsulfonyl)- involves its ability to undergo nucleophilic aromatic substitution reactions, where the phenylsulfonyl groups can be replaced by other nucleophiles . This property makes it a versatile intermediate in organic synthesis. The molecular targets and pathways involved in its biological activities are still under investigation, with a focus on its interactions with enzymes and other biomolecules .
Comparison with Similar Compounds
3,5-Dinitrodiphenyl Sulfone: A precursor in the synthesis of Benzene, 1,3,5-tris(phenylsulfonyl)-.
1,3,5-Tris(1-phenyl-1H-pyrazol-5-yl)benzenes: These compounds have similar structural features and are used in supramolecular chemistry.
Uniqueness: Benzene, 1,3,5-tris(phenylsulfonyl)- is unique due to its three phenylsulfonyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications .
Properties
CAS No. |
6461-84-3 |
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Molecular Formula |
C24H18O6S3 |
Molecular Weight |
498.6 g/mol |
IUPAC Name |
1,3,5-tris(benzenesulfonyl)benzene |
InChI |
InChI=1S/C24H18O6S3/c25-31(26,19-10-4-1-5-11-19)22-16-23(32(27,28)20-12-6-2-7-13-20)18-24(17-22)33(29,30)21-14-8-3-9-15-21/h1-18H |
InChI Key |
HONVLYCAPPNIOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC(=CC(=C2)S(=O)(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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